Clethodim S-Methyl Sulfoxide

Mammalian metabolism Residue chemistry Toxicological risk assessment

Clethodim S-Methyl Sulfoxide (CAS 116007-12-6), also designated clethodim sulfoxide, is the principal oxidative metabolite of the cyclohexanedione (CHD) herbicide clethodim, formed via S-oxidation of the parent molecule. The compound retains the core 3-hydroxy-2-cyclohexen-1-one pharmacophore critical for acetyl-CoA carboxylase (ACCase) inhibition and serves as an essential analytical reference material for residue definition compliance, environmental fate tracking, and metabolism studies across regulatory, agrochemical, and environmental science domains.

Molecular Formula C16H24ClNO4S
Molecular Weight 361.9 g/mol
Cat. No. B13444054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClethodim S-Methyl Sulfoxide
Molecular FormulaC16H24ClNO4S
Molecular Weight361.9 g/mol
Structural Identifiers
SMILESCCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)C)O
InChIInChI=1S/C16H24ClNO4S/c1-4-13(18-22-7-5-6-17)16-14(19)9-12(10-15(16)20)8-11(2)23(3)21/h5-6,11-12,19H,4,7-10H2,1-3H3/b6-5+,18-13-
InChIKeyUQHZNYACFMFPQW-GPMZJDOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clethodim S-Methyl Sulfoxide: Analytical Reference Standard for the Primary Herbicide Metabolite in Crop Residue and Environmental Monitoring


Clethodim S-Methyl Sulfoxide (CAS 116007-12-6), also designated clethodim sulfoxide, is the principal oxidative metabolite of the cyclohexanedione (CHD) herbicide clethodim, formed via S-oxidation of the parent molecule [1]. The compound retains the core 3-hydroxy-2-cyclohexen-1-one pharmacophore critical for acetyl-CoA carboxylase (ACCase) inhibition and serves as an essential analytical reference material for residue definition compliance, environmental fate tracking, and metabolism studies across regulatory, agrochemical, and environmental science domains [2].

Why Clethodim S-Methyl Sulfoxide Cannot Be Replaced by the Parent Compound or Sulfone in Quantitative Analytical Workflows


Clethodim residues in crops and environmental matrices are legally defined as the sum of clethodim, clethodim sulfoxide, and clethodim sulfone, requiring separate quantitation of each component [1]. The sulfoxide metabolite constitutes the majority fraction of total radioactive residues across species, representing 65–75% of the administered dose in rat urine and 33–52% of extractable radiocarbon in goat blood and tissues, whereas parent clethodim accounts for only 1–28% [2]. Substituting a clethodim sulfone analytical standard and oxidizing the parent in-situ introduces systematic quantification error and fails GLP criteria for residue monitoring methods where individual metabolite resolution is mandated [3].

Quantitative Differentiation Evidence: Clethodim S-Methyl Sulfoxide vs. Parent Clethodim, Clethodim Sulfone, and Class-Analog Metabolites


Metabolite Abundance Dominance: Clethodim Sulfoxide Constitutes 65–75% of Administered Dose in Mammalian Metabolism vs. ≤1% for Parent Clethodim

In rat metabolism studies using [propyl-1-14C]-clethodim, clethodim sulfoxide was the dominant urinary metabolite, representing 65–75% of the administered dose, while parent clethodim accounted for only approximately 1–3% [1]. In lactating goats, clethodim sulfoxide constituted 33–52% of extractable radiocarbon in blood and tissues, compared to parent clethodim at only 28% in blood and 28% in liver [2]. This metabolite-to-parent abundance ratio of ≥20:1 establishes clethodim sulfoxide as the quantitatively dominant species requiring primary analytical attention in residue monitoring programs.

Mammalian metabolism Residue chemistry Toxicological risk assessment

In-Source Oxidation Stability: Clethodim Sulfoxide Remains Unaltered During SPE-LC/MS Extraction Unlike the Parent Compound

During solid-phase extraction (SPE) and LC/ES/MS analysis of water samples spiked at 0.08 and 0.8 μg L⁻¹, there was no evidence of oxidation of clethodim or sethoxydim to their respective sulfoxides during the extraction procedure, confirming that clethodim sulfoxide is a stable analytical endpoint rather than an extraction artifact [1]. The parent clethodim recovery was 96 ± 14% at 0.8 μg L⁻¹, while the sulfoxide metabolite was simultaneously quantified as an independently resolved peak [1]. In contrast, the sulfone metabolite (clethodim sulfone) must be chemically generated via m-chloroperoxybenzoic acid oxidation from both parent and sulfoxide for quantitation, as demonstrated in the AOAC crop residue method [2].

Environmental analysis Water monitoring SPE-LC/MS method validation

Residue Definition Compliance: Clethodim Sulfoxide Is a Mandated Component in Global MRL Enforcement

The EU residue definition for enforcement (RD-Mo) is the sum of clethodim, clethodim sulfoxide, and clethodim sulfone, expressed as clethodim [1]. EFSA's Article 12 MRL review confirmed clethodim sulfoxide as a major metabolite in all evaluated crop categories: carrot leaves, carrot roots, soya beans, cotton leaves, and soybean leaves, where it is present at significant levels alongside the imine sulfoxide [2]. The European residue definition (RD-Mo) for animal products comprises the sum of clethodim, clethodim sulfoxide, and 5-hydroxy clethodim sulfone, expressed as clethodim, reflecting the toxicological relevance of the sulfoxide metabolite [1]. Without a certified clethodim sulfoxide standard, laboratories cannot demonstrate compliance with these regulatory residue definitions.

Regulatory compliance MRL monitoring Food safety

Chromatographic Resolution: Clethodim Sulfoxide Is Chromatographically Resolved from Parent and Sulfone Under Validated LC-MS/MS Conditions

The Wang et al. (2018) LC-MS/MS method for tobacco and soil achieved simultaneous chromatographic separation and quantitation of clethodim, clethodim sulfoxide, and clethodim sulfone with recoveries ranging from 74.8% to 104.4% and RSDs of 1.9–12.1% across all three analytes [1]. Each analyte exhibited distinct retention time and MRM transition, confirming that the sulfoxide cannot be substituted by the sulfone or parent compound without compromising method specificity [1]. The Ishimitsu et al. (2001) crop method further validated that clethodim sulfoxide (C1) is independently quantifiable pre-oxidation, while the sulfone (C2) is the combined endpoint after mCPBA oxidation, demonstrating that direct sulfoxide measurement provides unique analytical information unavailable from the sulfone-only endpoint [2].

Analytical method validation LC-MS/MS Chromatographic selectivity

Herbicidal Activity Differential: Clethodim Exhibits 18.7-fold Resistance Ratio in ACCase-Mutant Johnsongrass vs. Susceptible Biotype, with the Sulfoxide Metabolite Serving as the Active Principle in Planta

In a seedling bioassay using johnsongrass (Sorghum halepense), the GR₅₀ (coleoptile length reduction by 50%) for clethodim was 24.8 mg L⁻¹ for the susceptible (S) biotype and 462.5 mg L⁻¹ for the resistant (R) biotype, yielding an R:S resistance ratio of 18.7 [1]. Clethodim requires metabolic S-oxidation to the sulfoxide form in planta for full ACCase inhibitory activity; thus, the 18.7-fold resistance ratio directly reflects the consequence of altered target-site sensitivity to the active sulfoxide metabolite [2]. By comparison, fluazifop-P-butyl (an aryloxyphenoxypropionate, APP) exhibited an R:S ratio of 35.4 in the same assay, indicating that cross-resistance patterns between CHD and APP herbicides are not uniform and that the clethodim-sulfoxide activation pathway represents a distinct resistance selection pressure [1].

Herbicide resistance ACCase inhibition Mode of action

Stereochemical Complexity: Clethodim Sulfoxide Introduces a Second Chiral Center and E/Z Isomerism Not Present in the Parent Compound, Demanding Isomer-Specific Analytical Standards

Clethodim sulfoxide exhibits geometric (E/Z) isomerism at the oxime ether C=N bond and possesses two chiral centers (the cyclohexanedione ring carbon bearing the ethylsulfinylpropyl side chain and the sulfoxide sulfur atom), yielding multiple stereoisomeric forms [1]. The parent clethodim contains only one chiral center (the carbon bearing the ethylthio group). The (-)-enantiomer of clethodim has been reported to be more herbicidally active than the (+)-enantiomer, and this stereoselectivity is expected to extend to the sulfoxide metabolite [2]. As a reference standard, clethodim sulfoxide is supplied at ≥95% purity (HPLC) with characterization by ¹H NMR and MS for isomer identity confirmation, enabling enantioselective or isomer-specific method development .

Stereochemistry Isomer-specific analysis Reference material characterization

Procurement-Relevant Application Scenarios for Clethodim S-Methyl Sulfoxide Reference Standard


Regulatory Crop Residue Monitoring and MRL Compliance Testing

Accredited food testing laboratories operating under ISO 17025 must include clethodim sulfoxide as a calibrated analyte in multi-residue LC-MS/MS methods for commodities such as soybeans, carrots, cottonseed, tobacco, and oilseed rape [6]. The EU residue definition (sum of clethodim + clethodim sulfoxide + clethodim sulfone expressed as clethodim) mandates that all three components be individually quantified using certified reference materials with demonstrated chromatographic resolution . The validated method of Wang et al. (2018) achieved 74.8–104.4% recovery for all three analytes in tobacco and soil, confirming that separate calibration curves for the sulfoxide standard are required [6].

Environmental Fate and Water Quality Monitoring Programs

Environmental testing laboratories conducting surface water and groundwater monitoring for cyclohexanedione herbicides require clethodim sulfoxide as a target analyte distinct from the parent compound, as the sulfoxide is the predominant species detected in environmental water samples [6]. The validated SPE-LC/ES/MS method demonstrated that clethodim sulfoxide can be directly quantified without risk of artifactual oxidation during extraction, with a limit of quantitation of <0.1 μg L⁻¹ [6]. This enables compliance with the EU Water Framework Directive watch list and national water quality standards.

Herbicide Metabolism and Mode-of-Action Research

Plant biochemistry and weed science laboratories investigating ACCase target-site resistance mechanisms require clethodim sulfoxide reference material to calibrate in vitro enzyme inhibition assays, as the sulfoxide metabolite is the proximate ACCase inhibitor formed in planta from the pro-herbicide clethodim [6]. The 18.7-fold resistance ratio observed in johnsongrass bioassays underscores the importance of quantifying the active metabolite rather than the parent compound when characterizing resistance phenotypes and predicting cross-resistance patterns between CHD and APP herbicides .

Chiral and Isomer-Specific Analytical Method Development

Analytical R&D laboratories developing enantioselective or isomer-specific HPLC and SFC methods for clethodim residue analysis must characterize individual stereoisomers of the sulfoxide metabolite, which introduces a second chiral center at the sulfoxide sulfur not present in the parent or sulfone [6]. The ≥95% purity reference standard with NMR and MS characterization enables assignment of individual isomer peaks and determination of enantiomeric ratios in plant metabolism and environmental degradation studies .

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